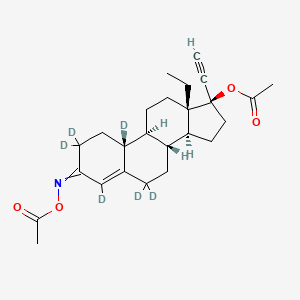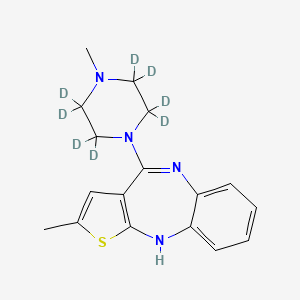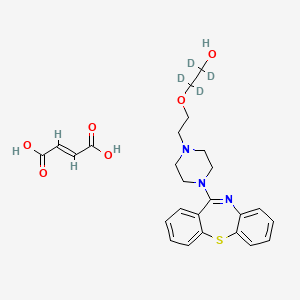
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is a deuterated derivative of vanillic acid, a naturally occurring phenolic acid found in various plants. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. The molecular formula of this compound is C9H4D6O4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid typically involves the deuteration of vanillic acid. One common method is the methylation of vanillic acid using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of deuterated compounds for pharmaceutical research and development.
作用机制
The mechanism of action of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity and specificity. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in drug discovery and development.
相似化合物的比较
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid can be compared with other similar compounds such as:
Vanillic Acid: The non-deuterated form, which has similar chemical properties but different metabolic stability.
Syringic Acid: Another phenolic acid with additional methoxy groups, offering different biological activities.
Gallic Acid: A trihydroxybenzoic acid with distinct antioxidant properties.
The uniqueness of this compound lies in its deuterated methoxy groups, which provide enhanced stability and distinct isotopic labeling for research applications.
属性
CAS 编号 |
84759-06-8 |
|---|---|
分子式 |
C9H4O5D6 |
分子量 |
204.21 |
InChI |
InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1 |
InChI 键 |
YITBSJALJWUAQA-LVSMMTLPSA-N |
SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O |
沸点 |
379.5±42.0 °C at 760 mmHg |
密度 |
1.3±0.1 g/cm3 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
530-57-4 (unlabelled) |
同义词 |
(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid; N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid; VSV |
标签 |
Benzoic Acid Impurities |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Norgestimate-[d6]](/img/structure/B602511.png)






